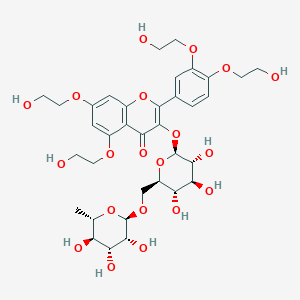

Tetra-O-(beta-hydroxyethyl)rutoside

Description

Properties

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-16-25(40)28(43)30(45)34(52-16)51-15-23-26(41)29(44)31(46)35(54-23)55-33-27(42)24-21(50-11-7-39)13-18(47-8-4-36)14-22(24)53-32(33)17-2-3-19(48-9-5-37)20(12-17)49-10-6-38/h2-3,12-14,16,23,25-26,28-31,34-41,43-46H,4-11,15H2,1H3/t16-,23+,25-,26+,28+,29-,30+,31+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHXJHPHUFVCPR-XQZWLAGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953501 | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-20-7, 31511-31-6 | |

| Record name | Tetra(hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006980207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EINECS 250-671-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031511316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, tetrakis(2-hydroxyethyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRA-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI56472C70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Directed Chemical Modifications of Tetra O Beta Hydroxyethyl Rutoside

Foundational Synthesis of Tetra-O-(beta-hydroxyethyl)rutoside from Rutin (B1680289)

The initial and crucial step in the synthesis is the activation of the rutin precursor. This is typically achieved by treating rutin with a strong base to form rutin negative ions (rutinate). google.com This deprotonation of the phenolic hydroxyl groups makes the rutin molecule nucleophilic, preparing it for reaction with the etherifying agent. google.com The process involves dissolving or suspending micronized rutin (crushed to 5-20 μm) in an alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide, with a pH ranging from 9 to 13. google.com This alkalization step is generally carried out with stirring at a controlled temperature between 30 and 45°C for 30 to 70 minutes to ensure the formation of the reactive rutinate species. google.com

Following the activation of rutin, the controlled addition of an etherifying agent, typically ethylene (B1197577) oxide, initiates the hydroxyethylation reaction. google.comgoogle.com The reaction parameters are meticulously controlled to influence the degree of molar substitution and the final product composition. Key parameters include reaction temperature, time, and the amount of etherifying agent. For instance, the reaction can be conducted at temperatures ranging from 50 to 80°C for a duration of 3 to 8 hours. google.com In one described method, after the initial alkalization, ethylene oxide is slowly introduced, and the temperature is raised to 70-75°C for 45 to 70 minutes. google.com The quantity of ethylene oxide is a determining factor for the average number of hydroxyethyl (B10761427) groups added to the rutin molecule. google.com The reaction solvent can vary, with options including water, methanol, ethanol, pyridine, or mixtures thereof. google.com

Table 1: Example Parameters for Hydroxyethylation of Rutin

| Parameter | Mode One google.com | Mode Two google.com | General Method google.com |

|---|---|---|---|

| Starting Material | 100 kg NF11 Rutin | 50 kg NF11 Rutin | Rutin |

| Alkalizing Agent | Sodium Hydroxide | Potassium Hydroxide | Sodium or Potassium Hydroxide |

| Alkalization Temp. | 35°C | 40°C | 30-45°C |

| Alkalization Time | 60 min | 50 min | 30-70 min |

| Etherifying Agent | Ethylene Oxide (10kg) | Ethylene Oxide (13kg) | Ethylene Oxide |

| Reaction Temp. | 70°C | 75°C | 50-80°C |

| Reaction Time | 45 min | 70 min | 3-8 hours |

| Resulting Product | Molar substitution 0.4-0.5 | Molar substitution 0.6-0.8 | Trihydroxyethyl rutoside |

The crude product of the hydroxyethylation reaction is a mixture of rutoside derivatives with varying degrees of substitution, including mono-, di-, tri-, and tetra-hydroxyethylated forms, alongside unreacted rutin. google.comnih.gov Therefore, advanced purification is essential to isolate Tetra-O-(beta-hydroxyethyl)rutoside. High-purity products are often difficult to obtain through simple crystallization. google.com Techniques such as preparative liquid chromatography are employed to separate the different derivatives. google.com Other methods involve adjusting the pH of the reaction mixture to acidic, followed by steps like spray drying or drying under reduced pressure to obtain the final product. google.com For refining crude rutin itself, a precursor for the synthesis, methods include dissolving it in an alkali solution, treating with an adsorbent like diatomaceous earth, filtering, and then re-precipitating by adjusting the pH, followed by washing and drying. google.com

Synthesis of Related Hydroxyethylated Rutin and Quercetin (B1663063) Derivatives

The principles of hydroxyethylation are not limited to producing the tetra-substituted derivative. By carefully controlling the reaction conditions, a range of related compounds can be synthesized. Troxerutin (B1681598), a well-known product, is itself a mixture of hydroxyethylrutosides, with 7,3',4'-tri-O-(β-hydroxyethyl)rutoside being the principal component. google.comnih.gov A specific method for preparing high-purity troxerutin involves a two-step process: first synthesizing 7-monohydroxyethyl rutoside, and then performing a subsequent hydroxyethylation to yield troxerutin with a high content of the tri-substituted derivative. google.com

Similarly, the aglycone of rutin, quercetin, can also be hydroxyethylated at its five phenolic hydroxyl groups to produce mono-, di-, tri-, tetra-, and penta-O-(β-hydroxyethyl) derivatives. google.com The synthesis of quercetin derivatives can also be achieved through other reactions, such as free radical grafting with 2-hydroxyethyl methacrylate (B99206) (HEMA) to create a polymer-quercetin conjugate. nih.gov

Design and Hemisynthesis of Novel Analogues of Tetra-O-(beta-hydroxyethyl)rutoside

Beyond simple hydroxyethylation, research focuses on the design and hemisynthesis of novel analogues to modify the compound's properties. wikipedia.org This involves targeted chemical modifications of the parent rutin or quercetin structure. For example, various alkyl quercetin derivatives have been synthesized by reacting quercetin with corresponding alkyl halides in a Williamson ether synthesis. researchgate.net Another approach involves modifying the 3-OH position of quercetin, using rutin as the starting material, through steps like methyl protection and Williamson etherification to attach different moieties, such as quinoline. nih.gov Ester prodrug strategies have also been employed to create more lipophilic rutin derivatives, thereby altering solubility and transport characteristics. nih.gov These synthetic strategies allow for the creation of a library of novel compounds based on the core flavonoid structure. nih.govcore.ac.uk

Generation and Characterization of Degradation Products for Research Purposes

To understand the stability and metabolic fate of hydroxyethylrutosides, degradation products are intentionally generated and characterized. Forced degradation studies, exposing the compound to stress conditions like acid hydrolysis, are performed. nih.gov For troxerutin, degradation in acidic conditions was found to yield several quercetin-based degradation products by cleaving the glycosidic bond. nih.gov These products include 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (D1), 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin (D2), and 3',4'-Di-O-(β-hydroxyethyl)quercetin (D3). nih.gov These degradation products are then synthesized, isolated, and characterized using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to serve as reference standards in stability and metabolic studies. nih.gov The hydrolysis of rutin can also be performed using acid treatment to generate quercetin. researchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of Tetra O Beta Hydroxyethyl Rutoside

The precise characterization and quantification of Tetra-O-(beta-hydroxyethyl)rutoside and related hydroxyethylrutosides (HER) are essential for quality control, pharmacokinetic studies, and ensuring the consistency of active pharmaceutical ingredients. A suite of advanced analytical methodologies is employed to achieve the necessary specificity, sensitivity, and accuracy. These techniques range from high-resolution chromatographic separations to spectrophotometric analyses, each providing unique advantages in the comprehensive analysis of this class of compounds.

Preclinical Pharmacokinetics and in Vitro Metabolism of Tetra O Beta Hydroxyethyl Rutoside

Absorption and Systemic Distribution in Animal Models

Compartmental Analysis of Tissue Distribution (e.g., liver, kidney, gastrointestinal tract)

Following parenteral administration in animal models, Tetra-O-(beta-hydroxyethyl)rutoside demonstrates rapid distribution and excretion. In rats and monkeys, the compound is primarily excreted unchanged in both urine and bile. capes.gov.br Studies involving radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside have provided insights into its tissue distribution.

After parenteral administration of 3′,4′,5-[Hydroxyethyl-¹⁴C], 7-Tetra-O-(β-Hydroxyethyl)rutoside to rats, the majority of the dose is recovered in the urine and feces. Urinary excretion accounts for a significant portion, ranging from 32% to 70% of the administered dose within 24 hours in non-cannulated rats. capes.gov.br In bile-duct-cannulated rats, biliary excretion is a major route, with 15% to 39% of the dose excreted in the bile within 24 hours. capes.gov.br The peak of biliary excretion occurs within the first 3 hours post-administration. capes.gov.br

Tissue distribution studies in mice following intraperitoneal injection of O-(beta-hydroxyethyl)rutosides (HR) revealed a rapid but brief peak concentration in the serum, occurring between 10 and 25 minutes after injection. nih.gov This rapid clearance from the serum suggests a swift distribution to various organs. While specific quantitative data for all tissues is not extensively detailed in the available literature, studies on related hydroxyethylrutosides, such as 3',4',7-tri-O-(β-hydroxyethyl)rutoside, show accumulation in the liver and kidney shortly after administration, with a significant portion of the radioactivity being associated with the gastrointestinal contents. tandfonline.com

Upon oral administration, the absorption of Tetra-O-(beta-hydroxyethyl)rutoside appears to be limited. tandfonline.com The majority of the orally administered dose of this and other hydroxyethylrutosides is excreted as the aglycone in the feces, indicating poor absorption from the gastrointestinal tract. tandfonline.com

Interactive Data Table: Excretion of Radiolabeled Tetra-O-(beta-hydroxyethyl)rutoside in Rats (Parenteral Administration)

| Route of Excretion | Percentage of Administered Dose (in 24 hours) | Reference |

| Urine (non-cannulated) | 32% - 70% | capes.gov.br |

| Bile (cannulated) | 15% - 39% | capes.gov.br |

| Feces (non-cannulated) | 14% - 23% | capes.gov.br |

Assessment of Blood-Brain Barrier Permeability in Experimental Systems

The ability of Tetra-O-(beta-hydroxyethyl)rutoside to cross the blood-brain barrier (BBB) appears to be limited based on preclinical studies with related compounds. The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). The permeability of flavonoids across the BBB is influenced by factors such as their lipophilicity and interaction with efflux transporters. nih.gov

Elucidation of Metabolic Pathways in Preclinical Systems

O-Glucuronidation as a Primary Hepatic Metabolic Route

O-glucuronidation is a major phase II metabolic pathway for a wide range of compounds, including flavonoids, in the liver. This process involves the conjugation of glucuronic acid to the substrate, which increases its water solubility and facilitates its excretion. In vitro studies using liver microsomes have been instrumental in elucidating the role of glucuronidation in the metabolism of flavonoids. nih.govresearchgate.netmdpi.com

For flavonoids in general, glucuronidation can occur at various hydroxyl groups on the molecule. nih.govresearchgate.net The specific site of glucuronidation can influence the biological activity of the resulting metabolite. While direct studies on Tetra-O-(beta-hydroxyethyl)rutoside are limited, research on other flavonoids demonstrates that hepatic microsomes actively metabolize them through glucuronidation. nih.govresearchgate.net For instance, in the case of other flavonols, glucuronidation has been observed at the 3, 7, 3', and 4'-hydroxyl positions. nih.gov It is highly probable that the hydroxyethyl (B10761427) groups of Tetra-O-(beta-hydroxyethyl)rutoside also serve as sites for glucuronidation.

Methylation Processes and their Impact on Metabolite Profiles

Methylation is another significant metabolic pathway for flavonoids, particularly those containing catechol (ortho-dihydroxy) structures. pan.olsztyn.plpan.olsztyn.pl The primary enzyme responsible for this reaction is Catechol-O-methyltransferase (COMT), which transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol moiety. pan.olsztyn.plpan.olsztyn.pl

This O-methylation can significantly alter the biological properties of flavonoids. Studies on catecholic flavonoids have shown that COMT-mediated methylation is an efficient inactivation pathway. capes.gov.brpan.olsztyn.pl The resulting methylated metabolites often exhibit reduced biological activity compared to the parent compound. The rate of methylation can be influenced by the specific flavonoid structure and the presence of other substrates or inhibitors of COMT. nih.govnih.gov Given that the aglycone of Tetra-O-(beta-hydroxyethyl)rutoside, quercetin (B1663063), possesses a catechol group, it is plausible that it undergoes methylation as part of its metabolic profile. The hydroxyethylation pattern may influence the susceptibility of the catechol group to methylation by COMT.

Oxidative Transformations of Hydroxyethyl Groups

The metabolism of xenobiotics often involves oxidative transformations catalyzed by cytochrome P450 (CYP) enzymes, which are abundant in the liver. researchgate.net These reactions can include hydroxylation, dealkylation, and oxidation of side chains. While specific studies detailing the oxidative transformation of the hydroxyethyl groups of Tetra-O-(beta-hydroxyethyl)rutoside are not extensively available, general principles of drug metabolism suggest that these groups could be susceptible to oxidation.

The hydroxyethyl side chains could potentially undergo oxidation to form corresponding aldehydes and carboxylic acids. This type of metabolic conversion is a known pathway for other compounds containing hydroxyethyl moieties. The resulting acidic metabolites would have increased water solubility, facilitating their elimination from the body. The specific CYP isoforms involved in such a transformation would need to be identified through in vitro studies with recombinant human CYP enzymes. The oxidation of the flavonoid backbone itself, such as hydroxylation at various positions, is a well-documented metabolic pathway for many flavonoids in liver microsomes. nih.gov

Glutathione (B108866) Conjugation and its Role in Biotransformation

The biotransformation of xenobiotics often involves conjugation with endogenous molecules to facilitate their excretion. One such crucial pathway is glutathione (GSH) conjugation. While direct studies on the glutathione conjugation of Tetra-O-(beta-hydroxyethyl)rutoside are not extensively detailed in current literature, research on closely related hydroxyethylrutosides, such as 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER), provides significant insights into this metabolic route.

In preclinical studies involving mice, one of the identified metabolic pathways for monoHER is conjugation with glutathione. nih.govresearchgate.net This process involves the enzymatic or spontaneous addition of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine) to the flavonoid structure. The formation of a monoHER-GSH conjugate has been demonstrated, particularly when monoHER is oxidized. maastrichtuniversity.nl This suggests that under conditions of oxidative stress, where the flavonoid exerts its antioxidant effect by scavenging free radicals, it can be converted into an oxidized form that is then susceptible to conjugation with thiol-containing molecules like glutathione. maastrichtuniversity.nlnih.gov

The addition of the polar glutathione molecule significantly increases the water solubility of the flavonoid, which is a key step in facilitating its elimination from the body. nih.gov The reactivity of the oxidized monoHER with glutathione is an important detoxification pathway, preventing potentially harmful oxidized intermediates from interacting with cellular macromolecules. maastrichtuniversity.nlnih.gov Given the structural similarities between monoHER and Tetra-O-(beta-hydroxyethyl)rutoside, it is plausible that the latter may also undergo glutathione conjugation as part of its metabolic clearance, although further specific investigations are required to confirm this.

Hydrolytic Cleavage of the Disaccharide Moiety

A significant metabolic reaction for many flavonoid glycosides is the hydrolysis of their sugar moieties. For Tetra-O-(beta-hydroxyethyl)rutoside, this involves the cleavage of the rutinose (a disaccharide composed of rhamnose and glucose) attached at the C3 position of the aglycone, quercetin.

Studies on the metabolism of the related compound 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) in mice have explicitly identified the hydrolysis of its disaccharide as a key metabolic route. nih.govresearchgate.net This cleavage results in the formation of the corresponding aglycone. The mass spectrometry fragmentation of monoHER shows a loss of the rhamnose and glucose units, confirming this hydrolytic process. researchgate.net This enzymatic cleavage is typically carried out by glycosidases present in the gut microbiota and, to a lesser extent, in the tissues. The resulting aglycone is often more lipophilic than the parent glycoside and can be more readily absorbed and further metabolized.

Excretion Kinetics and Routes in Preclinical Species (Fecal, Urinary, Biliary)

The excretion of Tetra-O-(beta-hydroxyethyl)rutoside and its metabolites has been investigated in several preclinical species, primarily rats and monkeys, following parenteral administration. These studies reveal that the compound is rapidly excreted, with both biliary and urinary routes playing significant roles.

In rats and monkeys administered with radiolabelled Tetra-O-(beta-hydroxyethyl)rutoside, a substantial portion of the dose is excreted in the urine and bile. nih.gov One study reported that after parenteral administration, the compound is rapidly excreted unchanged in both urine (ranging from 42% to 71% of the dose in 24 hours) and bile (15% to 39% in 24 hours). nih.gov Biliary excretion was observed to be maximal within the first 3 hours and largely complete within 24 hours at the tested dosages.

Studies on other hydroxyethylrutosides, such as the tri-O-substituted derivative, in rats showed that approximately two-thirds of the administered dose is excreted in the bile within 24 hours, while urinary excretion accounted for up to 25% of the dose in the same timeframe. nih.gov This highlights the importance of the biliary route for the elimination of these compounds. The extensive biliary excretion suggests that the liver plays a major role in the uptake and clearance of Tetra-O-(beta-hydroxyethyl)rutoside from the systemic circulation.

Table 1: Excretion of Hydroxyethylrutosides in Preclinical Species

| Compound | Species | Route of Administration | Excretion Route | Percentage of Dose | Time Frame | Citation |

| Tetra-O-(beta-hydroxyethyl)rutoside | Rat, Monkey | Parenteral | Urinary | 42-71% | 24 hours | nih.gov |

| Tetra-O-(beta-hydroxyethyl)rutoside | Rat, Monkey | Parenteral | Biliary | 15-39% | 24 hours | nih.gov |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat | Intravenous | Biliary | ~67% | 24 hours | nih.gov |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat | Intravenous | Urinary | <25% | 24 hours | nih.gov |

Comprehensive Identification and Structural Characterization of Metabolites

While a complete metabolic profile specifically for Tetra-O-(beta-hydroxyethyl)rutoside is not fully elucidated in the available literature, extensive research on the closely related 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) in mice provides a detailed template for the expected metabolic transformations. These studies have utilized advanced analytical techniques such as liquid chromatography-diode array detection-time of flight-mass spectrometry (LC-DAD-TOF-MS) to identify and characterize the metabolites. nih.govresearchgate.net

In studies with monoHER, a total of thirteen different metabolites were identified in the bile of mice. nih.govresearchgate.net The primary metabolic pathways observed were methylation, glucuronidation, oxidation of the hydroxyethyl group, glutathione conjugation, and hydrolysis of the disaccharide moiety. nih.govresearchgate.net These findings suggest a complex biotransformation process. The identification of these metabolites was based on their mass-to-charge ratios (m/z), comparison of mass changes relative to the parent compound, and analysis of their fragmentation patterns in tandem mass spectrometry. researchgate.net

The major metabolites identified for monoHER include methylated derivatives, glucuronide conjugates, and products of the oxidation of the hydroxyethyl side chain. nih.govresearchgate.net The formation of these various metabolites indicates the involvement of several key metabolic enzymes, including catechol-O-methyltransferase (COMT), UDP-glucuronosyltransferases (UGTs), and oxidases. The hydrolysis of the sugar moiety leads to the aglycone, which can then undergo further conjugation reactions.

Table 2: Identified Metabolites of 7-mono-O-(β-hydroxyethyl)-rutoside in Mice

| Metabolite Type | Metabolic Reaction | Citation |

| Methylated monoHER | Methylation | nih.govresearchgate.net |

| monoHER Glucuronide | Glucuronidation | nih.govresearchgate.net |

| Methyl-monoHER Glucuronide | Methylation and Glucuronidation | nih.govresearchgate.net |

| Oxidized monoHER | Oxidation of hydroxyethyl group | nih.govresearchgate.net |

| monoHER-Glutathione Conjugate | Glutathione Conjugation | nih.govresearchgate.net |

| monoHER Aglycone | Hydrolysis of disaccharide | nih.govresearchgate.net |

Given the shared core flavonoid structure, it is highly probable that Tetra-O-(beta-hydroxyethyl)rutoside undergoes similar metabolic transformations, including methylation, glucuronidation, and oxidation of its four hydroxyethyl groups, in addition to the cleavage of its rutinose moiety and potential glutathione conjugation.

Molecular and Cellular Pharmacodynamics of Tetra O Beta Hydroxyethyl Rutoside

Mechanisms of Antioxidant Activity at the Cellular Level

The antioxidant capabilities of Tetra-O-(beta-hydroxyethyl)rutoside are a cornerstone of its pharmacodynamic profile. It mitigates oxidative stress, a condition implicated in various cellular damage processes, through a dual approach: direct neutralization of harmful reactive molecules and reinforcement of the cell's own antioxidant machinery. nih.govpatsnap.comnih.gov

Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Tetra-O-(beta-hydroxyethyl)rutoside has demonstrated a significant capacity to directly scavenge a variety of reactive oxygen species (ROS) and free radicals. patsnap.comnih.gov These highly reactive molecules, including hydroxyl radicals (HO•) and peroxyl radicals, can inflict damage on crucial cellular components like lipids, proteins, and DNA. nih.govnih.gov The compound's scavenging activity is concentration-dependent and plays a vital role in protecting cells, such as vascular endothelial cells, from oxidative damage. patsnap.comnih.gov

Research has shown that at a concentration of 5.0 mM, O-(beta-hydroxyethyl)-rutosides (HRs), a mixture containing tetra-O-(beta-hydroxyethyl)rutoside, can inhibit various oxidative processes. nih.gov For instance, it inhibited the formation of cresols, benzaldehyde, benzyl (B1604629) alcohol, and biphenyl (B1667301) induced by a photo-Fenton reaction by 63±5%. nih.gov It also demonstrated a 91.6±5% and 59±8% inhibition of L-DOPA synthesis induced by hydroxyl radicals from a Fenton reaction. nih.gov Furthermore, it inhibited the oxidation of arachidonic acid induced by the Fenton reaction and the azocompound 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) by 45±7% and 52±6%, respectively, and the autoxidation of arachidonic acid by 60±4%. nih.gov

The scavenging potency of hydroxyethylrutosides against hydroxyl radicals is directly proportional to the degree of hydroxyethylation of the molecule. researchgate.net This direct antioxidant effect is a key mechanism by which it protects endothelial cells. nih.gov Studies have shown that it can protect epithelial cells, fibroblasts, and lymphocytes from apoptosis, necrosis, and mitotic death induced by peroxyl radicals by scavenging intracellular ROS. nih.gov

| Study Type | Radical/Oxidant | Concentration | Observed Effect | Reference |

| In vitro | Hydroxyl Radicals (HO•) | 5.0 mM | 91.6±5% and 59±8% inhibition of L-DOPA synthesis | nih.gov |

| In vitro | Peroxyl Radicals | Not Specified | Protection of epithelial cells, fibroblasts, and lymphocytes | nih.gov |

| In vitro | DPPH Radical | 50 µg/mL | 37.9% scavenging activity | nih.gov |

| In vitro | Hydroxyl Radical | 50 µg/mL | 45.7% scavenging activity | nih.gov |

This table summarizes the direct scavenging activity of Tetra-O-(beta-hydroxyethyl)rutoside and related compounds against various reactive species.

Upregulation and Modulation of Endogenous Antioxidant Enzyme Systems

Studies have indicated that Tetra-O-(beta-hydroxyethyl)rutoside can increase the activity of Superoxide (B77818) Dismutase (SOD). nih.gov This enzyme plays a critical role in the dismutation of superoxide anions (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby mitigating the damage caused by this reactive radical. Research in a mouse model of D-galactose-induced renal injury found that treatment with the compound significantly increased SOD activity. nih.gov Similarly, another study reported that rutin (B1680289), a precursor to Tetra-O-(beta-hydroxyethyl)rutoside, enhanced the activity of SOD in UV-irradiated fibroblasts. nih.gov

Tetra-O-(beta-hydroxyethyl)rutoside has also been shown to increase the activity of Catalase (CAT). nih.gov Catalase is a crucial enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, preventing the formation of more reactive hydroxyl radicals through the Fenton reaction. In the same study on D-galactose-induced renal injury, the administration of the compound led to a significant increase in CAT activity. nih.gov

The activity of Glutathione (B108866) Peroxidase (GSH-Px) is also positively modulated by Tetra-O-(beta-hydroxyethyl)rutoside. nih.gov This enzyme is essential for reducing hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.govnih.gov Research has demonstrated that treatment with the compound can replenish GSH-Px levels, thereby bolstering the cell's capacity to neutralize harmful peroxides. researchgate.net

Tetra-O-(beta-hydroxyethyl)rutoside has been found to enhance the intracellular levels of reduced glutathione (GSH). nih.gov GSH is a vital non-enzymatic antioxidant that directly scavenges free radicals and also serves as a substrate for enzymes like GSH-Px. nih.gov The compound promotes GSH biosynthesis, which is crucial for maintaining the cellular redox balance and protecting against oxidative damage. nih.gov It has been shown to increase the levels of GSH in various cell types, including epithelial cells, fibroblasts, and lymphocytes. nih.gov

| Enzyme/Molecule | Effect | Model System | Reference |

| Superoxide Dismutase (SOD) | Increased activity | D-galactose-induced renal injury in mice | nih.gov |

| Catalase (CAT) | Increased activity | D-galactose-induced renal injury in mice | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Replenished levels | Methotrexate-triggered renal injury | researchgate.net |

| Glutathione (GSH) | Enhanced levels | Epithelial cells, fibroblasts, and lymphocytes | nih.gov |

This table summarizes the modulatory effects of Tetra-O-(beta-hydroxyethyl)rutoside on endogenous antioxidant systems.

Inhibition of ROS-Generating Enzymes (e.g., Xanthine (B1682287) Oxidase, NADPH Oxidase)

Tetra-O-(beta-hydroxyethyl)rutoside has demonstrated the ability to modulate the activity of key enzymes responsible for the generation of reactive oxygen species (ROS). Specifically, its effects on xanthine oxidase and NADPH oxidase have been noted. These enzymes are significant contributors to oxidative stress in various pathological conditions.

Reactive oxygen species produced by angiotensin II have been shown to involve both NADPH and xanthine oxidase pathways. nih.gov Studies have indicated that inhibitors of these enzymes, such as apocynin for NADPH oxidase and allopurinol (B61711) for xanthine oxidase, can counteract the effects of angiotensin II-induced oxidative stress. nih.gov For instance, in human skin, allopurinol was found to enhance the local heating response, which is typically attenuated by angiotensin II, suggesting a role for xanthine oxidase in this process. nih.gov Similarly, apocynin partially reversed the attenuation of the heat response caused by angiotensin II, pointing to the involvement of NADPH oxidase. nih.gov

NADPH oxidases are membrane-bound enzyme complexes that are a primary source of superoxide production. nih.gov Their over-activation is implicated in chronic neuroinflammation and neurodegeneration. nih.gov The inhibition of NADPH oxidase activity has been shown to be neuroprotective in various models of neurodegenerative diseases. nih.gov

While direct studies quantifying the inhibitory constants of Tetra-O-(beta-hydroxyethyl)rutoside on these specific enzymes are not extensively detailed in the provided context, its known antioxidant properties suggest a potential modulatory role. The compound's ability to counteract oxidative stress points towards an interaction with these ROS-generating systems.

Site-Specific Scavenging and Chelation of Transition Metals (e.g., Iron)

The antioxidant activity of flavonoids like Tetra-O-(beta-hydroxyethyl)rutoside is often attributed to their ability to scavenge free radicals and chelate transition metals. These metals, particularly iron, can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. The specific chemical structure of Tetra-O-(beta-hydroxyethyl)rutoside, featuring multiple hydroxyl groups, provides potential sites for chelating metal ions, thereby preventing them from catalyzing oxidative reactions.

The flavonoid 7-mono-O-(beta-hydroxyethyl)-rutoside, a related compound, has been shown to exert a direct antioxidant effect, which is a key characteristic of compounds capable of scavenging radicals and chelating metals. maastrichtuniversity.nl This direct antioxidant action is crucial for protecting cells from oxidative damage.

Protection against Oxidative Stress in Defined Cellular Models

Tetra-O-(beta-hydroxyethyl)rutoside and its related compounds have demonstrated protective effects against oxidative stress in various cellular models. For instance, the related flavonoid 7-mono-O-(beta-hydroxyethyl)-rutoside has been shown to protect endothelial cells through a direct antioxidant effect. maastrichtuniversity.nl This protection is vital for maintaining the integrity of the vascular wall. maastrichtuniversity.nl

In models of neurodegenerative diseases, where oxidative stress is a key pathological factor, the inhibition of ROS sources has proven beneficial. nih.gov For example, blocking NADPH oxidase has been shown to mitigate neuronal damage. nih.gov Furthermore, in studies on stress-induced depression models, the administration of 2,3,5,4′-Tetrahydroxystilbene-2-O-beta-D-glucoside, a compound with antioxidant properties, was found to reduce oxidative stress in both the central and peripheral nervous systems. nih.gov

The protective mechanisms of these compounds are often linked to the maintenance of mitochondrial membrane potential and the prevention of apoptotic DNA degradation in cellular models of oxidative stress. nih.gov

Anti-inflammatory Signaling and Cellular Interactions

Tetra-O-(beta-hydroxyethyl)rutoside and structurally similar flavonoids exert significant anti-inflammatory effects by modulating key signaling pathways and cellular interactions involved in the inflammatory cascade.

Modulation of Key Inflammatory Signaling Pathways

Research indicates that flavonoids can influence critical inflammatory pathways. For instance, 2,3,4′,5-tetrahydroxystilbene-2-O-β-d-glucoside (TSG) has been shown to suppress inflammation, which is a key factor in the progression of atherosclerosis. europeanreview.org This compound has been observed to downregulate the expression of TNF receptor-associated factor 6 (TRAF6), a crucial signal transducer in the NF-κB pathway. europeanreview.org By inhibiting TRAF6, these compounds can effectively dampen the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6))

A hallmark of the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory cytokine production. Studies have demonstrated that compounds like 2,3,5,4′-Tetrahydroxystilbene-2-O-beta-D-glucoside can inhibit the increased expression of pro-inflammatory factors such as TNF-α and IL-6 in brain tissues. nih.gov Similarly, in human monocytic cells, tetrandrine, another natural compound, significantly suppressed the LPS-induced transcription of pro-inflammatory cytokines, including TNF-α. nih.gov

The table below summarizes the inhibitory effects of a related compound, Tyrosol, on pro-inflammatory cytokine production in RAW 264.7 cells. nih.gov

Inhibitory Effects of Tyrosol on Pro-inflammatory Cytokine Production

| Cytokine | IC50 (μM) |

|---|---|

| IL-1β | 0.91 |

| IL-6 | 2.67 |

| TNF-α | 4.60 |

Suppression of Nuclear Factor Kappa B (NF-κB) Activation and Gene Expression

The transcription factor Nuclear Factor Kappa B (NF-κB) is a central regulator of inflammation, and its suppression is a key mechanism of anti-inflammatory drugs. nih.gov In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor proteins. nih.gov Upon stimulation by inflammatory signals, NF-κB is activated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govnih.gov

Flavonoids and other natural compounds have been shown to inhibit NF-κB activation. For example, 2,3,4′,5-tetrahydroxystilbene-2-O-β-d-glucoside (TSG) has been found to alleviate inflammatory responses by inhibiting the NF-κB pathway. europeanreview.org This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, and the subsequent blockage of NF-κB's nuclear translocation.

Attenuation of Pro-inflammatory Enzyme Activities (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Lipoxygenases)

A cornerstone of the anti-inflammatory effect of Tetra-O-(beta-hydroxyethyl)rutoside, as part of troxerutin (B1681598), is its ability to attenuate the activity of critical pro-inflammatory enzymes. Research has consistently shown that troxerutin treatment significantly reduces the expression and activity of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov In experimental models of diabetes, troxerutin pretreatment was found to inhibit the elevation of both iNOS and COX-2 levels in aortic tissue. wikipedia.org This effect is pivotal, as COX-2 drives the production of inflammatory prostaglandins, and iNOS generates large quantities of nitric oxide, which can contribute to oxidative stress and tissue damage. The suppression of these enzymes is frequently linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a master regulator of the inflammatory response. nih.govnih.govwikipedia.org

Table 1: Effect of Troxerutin on Pro-inflammatory Enzymes

| Enzyme | Experimental Model | Observed Effect | Associated Pathway |

| COX-2 | Kidney tissue exposed to BDE-47 | Reduced activity | Inhibition of NF-κB |

| iNOS | Kidney tissue exposed to BDE-47 | Reduced activity | Inhibition of NF-κB |

| COX-2 | Aortic tissue of diabetic rats | Inhibited diabetes-induced elevation | Regulation of NF-κB signaling |

| iNOS | Aortic tissue of diabetic rats | Inhibited diabetes-induced elevation | Regulation of NF-κB signaling |

| COX-2 | D-galactose-induced injury in mice | Reduced expression | Inhibition of NF-κB |

| iNOS | D-galactose-induced injury in mice | Reduced expression | Inhibition of NF-κB |

Reduction of High Mobility Group Box 1 (HMGB1) Release

High Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that functions as a potent pro-inflammatory cytokine when released into the extracellular space during cellular stress or necrosis. nih.govfrontiersin.org It is considered a late-stage mediator of inflammation. nih.gov While research directly investigating the effect of Tetra-O-(beta-hydroxyethyl)rutoside on HMGB1 is not extensive, studies on troxerutin provide an inferential link. The established anti-inflammatory properties of troxerutin in conditions like inflammatory arthritis suggest that its mechanism may involve the inhibition of HMGB1 release, thereby reducing the downstream inflammatory cascade. nih.gov This effect is likely a consequence of its broader ability to mitigate cellular stress and inflammation, which are the primary triggers for HMGB1 translocation and secretion.

Modulation of Leukocyte-Endothelium Interactions

The adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues is a critical, rate-limiting step in the inflammatory process. nih.gov Tetra-O-(beta-hydroxyethyl)rutoside and related compounds have been documented to interfere with this crucial interaction. Troxerutin has been shown to reduce the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on the surface of endothelial cells. frontiersin.org By downregulating these molecules, the compound effectively lessens the "stickiness" of the endothelium, thereby reducing the attachment and subsequent transmigration of leukocytes. frontiersin.org An early study specifically noted that O-(beta-hydroxyethyl)-rutoside decreased the adherence of leukocytes in patients suffering from arteriosclerosis obliterans, highlighting this as a key mechanism of its therapeutic action.

Table 2: Modulation of Leukocyte-Endothelium Interactions

| Process | Molecular Target | Consequence |

| Leukocyte Adhesion | Adhesion molecules (e.g., ICAM-1, VCAM-1) | Reduced leukocyte attachment to endothelium |

| Leukocyte Adherence | Leukocyte surface properties | Decreased ability of leukocytes to stick to vessel walls |

Mechanisms of Vascular Endothelium Protection and Microcirculatory Modulation

The clinical benefits of Tetra-O-(beta-hydroxyethyl)rutoside in venous and microvascular disorders are directly linked to its protective actions on the vascular endothelium and its ability to enhance microcirculatory function.

Stabilization of Capillary Integrity and Regulation of Vascular Permeability

A primary and well-documented effect of O-(beta-hydroxyethyl)-rutosides is the stabilization of capillary walls and the normalization of vascular permeability. wikipedia.org In pathological states such as chronic venous insufficiency, capillaries become fragile and excessively leaky, leading to edema and impaired nutrient exchange. wikipedia.org These compounds reinforce the endothelial barrier, reducing the pathological leakage of fluids and proteins from the microvasculature into the surrounding tissue. This vasoprotective action helps to maintain the structural and functional integrity of the capillaries.

Microcirculatory Hemodynamic Improvements at the Capillary Level

Tetra-O-(beta-hydroxyethyl)rutoside positively influences the flow properties of blood within the microcirculation. It has demonstrated favorable rheological activities, including improving the deformability of red blood cells. This is particularly important as red blood cells must deform to pass through capillaries that are narrower than their own diameter. In conditions like chronic venous disease where red blood cell deformability can be impaired, this effect facilitates better tissue perfusion. Furthermore, the compound helps to reduce red blood cell aggregation and blood viscosity, further contributing to improved blood flow at the microvascular level. frontiersin.org Studies measuring microcirculatory parameters in patients have confirmed that treatment with O-(beta-hydroxyethyl)-rutosides leads to significant improvements, indicating enhanced tissue oxygenation and health.

Direct Endothelial Cell Protective Effects and Functional Modulation

Beyond structural and hemodynamic effects, Tetra-O-(beta-hydroxyethyl)rutoside provides direct protection to the endothelial cells that line the vasculature. A key mechanism is its function as a potent antioxidant. frontiersin.org It effectively scavenges harmful free radicals, protecting endothelial cells from the oxidative stress that is a major contributor to vascular damage and dysfunction. frontiersin.org Research on 7-mono-O-(β-hydroxyethyl)-rutoside, a related compound, confirmed its ability to provide immediate protection against intracellular oxidative stress in human umbilical vein endothelial cells at therapeutically achievable concentrations. This direct antioxidant action is fundamental to preserving endothelial health. Additionally, troxerutin has been shown to support the endothelium by promoting the proliferation of endothelial cells and protecting against apoptosis (programmed cell death), thereby helping to maintain a healthy, functional vascular lining. nih.gov

Table 3: Summary of Endothelial Protective Mechanisms

| Protective Mechanism | Specific Action | Outcome |

| Antioxidant Effect | Scavenges free radicals | Protects endothelial cells from oxidative damage |

| Cellular Viability | Promotes proliferation and inhibits apoptosis | Maintains endothelial cell population and barrier function |

| Hemodynamic Improvement | Improves red blood cell deformability; reduces blood viscosity | Enhances blood flow and tissue oxygenation |

| Barrier Integrity | Reduces capillary leakage | Decreases edema and stabilizes microvasculature |

Influence on Endothelial Nitric Oxide (NO) Production

Tetra-O-(beta-hydroxyethyl)rutoside, commonly known as troxerutin, demonstrates a significant influence on the vascular endothelium, particularly concerning the production and bioavailability of nitric oxide (NO). NO is a critical signaling molecule synthesized by endothelial nitric oxide synthase (eNOS) that governs vascular homeostasis; its roles include mediating vasodilation, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vessel wall. youtube.com Endothelial dysfunction, characterized by reduced NO bioavailability, is a key event in the pathogenesis of various vascular diseases. youtube.comnih.gov

Research indicates that troxerutin can modulate eNOS function. In experimental models of hyperglycemia, which typically impairs endothelial function, troxerutin has been shown to counteract the pathological increase in vascular endothelial growth factor (VEGF) without suppressing the normal, beneficial production of VEGF. nih.gov This suggests a regulatory role rather than outright inhibition. Further studies have revealed that troxerutin may exert neuroprotective effects by modulating the coupling status of eNOS. journal-jop.org The functionality of eNOS is dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4); a deficiency of BH4 can "uncouple" eNOS, causing it to produce superoxide radicals (O₂⁻) instead of NO, which leads to oxidative stress. nih.gov

However, the interaction is complex. Some studies have noted that while BH4 is essential for NO synthesis, exogenous BH4 can also stimulate the production of superoxide from platelets via NAD(P)H oxidase, which can, in turn, scavenge and inactivate NO. nih.gov This suggests that the net effect of compounds like troxerutin on NO bioavailability may depend on the local cellular environment and the balance between NO production and superoxide generation.

Effects on Erythrocyte Aggregation and Rheological Properties

The rheological properties of blood, which describe its flow characteristics, are heavily influenced by the behavior of red blood cells (erythrocytes), including their ability to deform and aggregate. nih.govsum.edu.pl Erythrocyte aggregation is a major determinant of blood viscosity at low shear rates, such as those found in the venous circulation. nih.govnih.gov Abnormal or excessive aggregation can impair microcirculation and is implicated in the pathophysiology of various circulatory disorders. sum.edu.ploclc.org

Troxerutin has been investigated for its potential to modify these properties. Studies have demonstrated a link between elevated erythrocyte aggregation and conditions like retinal vein occlusion (RVO), prompting research into the efficacy of troxerutin as an anti-aggregation agent in this context. nih.gov The rationale is that by reducing the formation of erythrocyte aggregates, troxerutin could improve blood flow in the microvasculature. nih.gov

However, the clinical evidence is not uniformly positive. A double-blind, controlled study involving patients with diabetic or arteriosclerotic retinopathy found that orally administered troxerutin did not have a significant beneficial effect on plasma viscosity, erythrocyte aggregation, or erythrocyte deformability. nih.gov This highlights a discrepancy in findings that may depend on the patient population, the specific condition being studied, and the methodologies used to measure rheological parameters.

Key Rheological Concepts

| Term | Description | Relevance to Blood Flow |

| Erythrocyte Aggregation | The reversible stacking of red blood cells (RBCs) into rouleaux formations, primarily influenced by plasma proteins like fibrinogen. sum.edu.pl | A major determinant of blood viscosity at low shear rates; excessive aggregation can increase flow resistance in venules and capillaries. nih.govoclc.org |

| Erythrocyte Deformability | The ability of RBCs to change shape, for example, to pass through capillaries narrower than their own diameter. frontiersin.orgrsc.org | Essential for microcirculatory perfusion; reduced deformability can impede blood flow and is a marker of RBC aging and certain pathologies. frontiersin.org |

| Blood Viscosity | The internal resistance of blood to flow, determined by hematocrit, plasma viscosity, and the rheological properties of RBCs (aggregation and deformability). sum.edu.pl | A fundamental parameter of hemodynamics; it is not constant but changes with shear rate (a non-Newtonian fluid). |

| Shear Rate | The rate at which adjacent layers of a fluid move relative to one another. It is high in arteries and low in venules. nih.gov | Influences both RBC aggregation (which occurs at low shear rates) and deformation (required at high shear rates). |

Potential Role in Platelet Aggregation Inhibition

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere, activate, and aggregate to form a plug, a process mediated by agonists like adenosine (B11128) diphosphate (B83284) (ADP), thromboxane (B8750289) A2, and thrombin. pharmgkb.org While essential for preventing blood loss, inappropriate platelet aggregation is central to the development of atherothrombotic events. nih.gov Therefore, inhibitors of platelet aggregation are a cornerstone of cardiovascular disease prevention. nih.govdrugs.com

Troxerutin has been examined for its potential to inhibit platelet aggregation. Early research suggested that troxerutin could affect platelet aggregation in patients with arteriosclerosis. nih.gov The mechanism for such an effect may be linked to its influence on endothelial nitric oxide. NO produced by the endothelium is a known inhibitor of platelet aggregation, providing a plausible pathway for troxerutin's antiplatelet activity. youtube.com

However, the effect may be complex. For instance, selective and non-selective inhibition of cyclooxygenase-2 (COX-2) has been shown to enhance ADP-induced platelet aggregation, an effect attributed to the inhibition of prostacyclin, a platelet inhibitor. opencardiovascularmedicinejournal.com While the precise mechanism of troxerutin is not fully elucidated in this context, its role is considered potential and warrants further investigation to understand its specific interactions with platelet activation pathways, such as those involving ADP receptors (like P2Y12) or the synthesis of thromboxane A2. pharmgkb.org

Additional Molecular and Cellular Actions in Preclinical Contexts

Cardioprotective Mechanisms against Oxidative Stress (e.g., doxorubicin-induced models)

Doxorubicin (DOX) is a potent and widely used chemotherapeutic agent, but its clinical utility is constrained by dose-dependent cardiotoxicity, which is largely driven by severe oxidative stress. mdpi.comsci-hub.senih.gov The drug promotes the generation of reactive oxygen species (ROS) through interactions with iron and disrupts mitochondrial function within cardiomyocytes, leading to cellular damage and fibrosis. sci-hub.senih.gov

Preclinical studies have robustly demonstrated the cardioprotective effects of troxerutin against DOX-induced injury. In rat models, pretreatment with troxerutin (e.g., 150 mg/kg) was found to significantly mitigate cardiotoxicity. nih.govtbzmed.ac.ir The protective mechanisms involve the attenuation of oxidative stress markers, such as malondialdehyde (MDA), and the reduction of cardiac damage biomarkers like creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.govtbzmed.ac.ir

At the molecular level, troxerutin appears to restore mitochondrial function by preserving ATP production and reducing mitochondrial ROS generation. nih.gov This is achieved, in part, by modulating key signaling pathways involved in cellular antioxidant defense and mitochondrial biogenesis, including the upregulation of the SIRT-1/PGC-1α/NRF-2 network. nih.gov Furthermore, troxerutin has been shown to counteract the development of myocardial fibrosis, a long-term consequence of DOX toxicity, by downregulating the expression of pro-fibrotic genes like TGF-β and Smad3. tbzmed.ac.ir

Summary of Troxerutin's Cardioprotective Effects in a Doxorubicin-Induced Injury Model

| Parameter Measured | Effect of Doxorubicin (DOX) Alone | Effect of Troxerutin + DOX | Implied Protective Mechanism | Source |

| Myocardial Damage Markers (CK-mB, LDH) | Significantly Increased | Significantly Reduced | Reduction of cardiomyocyte injury | nih.govtbzmed.ac.ir |

| Oxidative Stress (MDA levels) | Significantly Increased | Significantly Reduced | Antioxidant action, scavenging of free radicals | nih.gov |

| Mitochondrial ROS | Significantly Increased | Significantly Reduced | Protection of mitochondria from oxidative damage | nih.gov |

| Cellular ATP Levels | Significantly Reduced | Restored towards control levels | Preservation of mitochondrial energy production | nih.gov |

| Myocardial Fibrosis | Significantly Increased | Significantly Reduced | Anti-fibrotic action | tbzmed.ac.ir |

| Gene Expression (SIRT-1, PGC-1α, NRF-2) | Significantly Reduced | Significantly Upregulated | Activation of antioxidant defense and mitochondrial biogenesis pathways | nih.gov |

| Gene Expression (TGF-β, Smad3) | Significantly Increased | Significantly Reduced | Inhibition of pro-fibrotic signaling pathways | tbzmed.ac.ir |

Neuroprotective Pathways in Experimental Models

Troxerutin has demonstrated significant neuroprotective properties across various preclinical models of neurological disorders, including those for Alzheimer's and Parkinson's disease, as well as cerebral ischemia. journal-jop.orgnih.govnih.gov A primary mechanism underlying this protection is its potent antioxidant and anti-inflammatory activity within the central nervous system.

In an animal model of Alzheimer's disease, characterized by the neurotoxic effects of amyloid-beta (Aβ) peptides, chronic administration of troxerutin was shown to protect hippocampal neurons. nih.gov The treatment attenuated Aβ-induced increases in MDA levels and acetylcholinesterase (AChE) activity while boosting the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). nih.gov This resulted in a decreased number of apoptotic cells in the hippocampus. nih.gov In vitro studies further support these findings, showing that troxerutin can promote neurite outgrowth and protect neural stem cells from Aβ-induced toxicity. plos.orgnih.gov

In models of Parkinson's disease, the neuroprotective effects of troxerutin have been linked to the stimulation of the estrogen receptor beta (ERβ) and PI3K signaling pathways, which helps reduce motor asymmetry, astrogliosis (as measured by GFAP), and the loss of tyrosine hydroxylase-positive neurons. nih.gov In the context of cerebral ischemia-reperfusion injury, troxerutin provides protection by reducing levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and pro-apoptotic factors like Bax and caspase-3. nih.gov

Hepatoprotective Mechanisms in Preclinical Models

The liver is central to metabolizing xenobiotics and is susceptible to chemical-induced injury and oxidative stress. Troxerutin has been shown to exert significant hepatoprotective effects in several preclinical models of liver damage. nih.govcabidigitallibrary.orgnih.gov

In a rat model of chemically-induced hepatocarcinogenesis using nitrosodiethylamine (NDEA), troxerutin administration demonstrated therapeutic effects by restoring the activity of liver function enzymes and preserving the hepatic architecture. cabidigitallibrary.org It significantly reduced NDEA-induced DNA damage, suppressed excessive cell proliferation, and curtailed inflammation and fibrosis. cabidigitallibrary.org

Similarly, in a mouse model of liver toxicity induced by carbon tetrachloride (CCl₄), troxerutin treatment protected against liver damage by bolstering the organ's antioxidant defenses. nih.gov It achieved this by decreasing levels of the lipid peroxidation product MDA while increasing the activity of antioxidant enzymes SOD and GPx, and raising the total antioxidant capacity. nih.gov In other models, such as D-galactose-induced aging, troxerutin's hepatoprotective effects have been associated with its ability to inhibit the upregulation of the pro-inflammatory mediators NF-κB, iNOS, and COX-2 in the liver. nih.gov

Influence on Lipid Metabolism and Related Cellular Signaling Pathways

Tetra-O-(beta-hydroxyethyl)rutoside, commonly known as Troxerutin, demonstrates a significant influence on lipid metabolism and associated cellular signaling pathways, primarily through the regulation of key genes involved in lipid homeostasis and by mitigating conditions like oxidative stress and insulin (B600854) resistance. nih.govresearchgate.net

In animal models of metabolic syndrome, Troxerutin has shown the ability to reverse lipid abnormalities. nih.gov Studies using high-fat-high-fructose diet (HFFD)-fed mice revealed that Troxerutin administration suppresses lipid accumulation, obesity, and insulin resistance. researchgate.netnih.gov Histological analysis of cardiac tissue from these mice showed that Troxerutin diminishes fatty degeneration and inflammatory cell infiltration. nih.gov In diabetic rats, treatment with Troxerutin led to a significant decrease in Low-Density Lipoprotein (LDL), total cholesterol (COL), and triglycerides (TG), alongside a significant increase in High-Density Lipoprotein (HDL). arjournals.org

At the molecular level, Troxerutin's effects are linked to the modulation of gene expression. In a study on non-obese Hereditary Hypertriglyceridaemic (HHTg) rats, while blood lipids were not directly affected, Troxerutin supplementation resulted in a decrease in hepatic cholesterol concentrations. nih.gov This was associated with the reduced gene expression of critical enzymes and transcription factors involved in cholesterol synthesis and lipid regulation. nih.gov Furthermore, Troxerutin has been shown to improve insulin sensitivity in muscle and adipose tissue, which is partly attributed to a decrease in muscle triglyceride content and an elevation in serum adiponectin. nih.gov The compound can also ameliorate oxidative stress and affect ectopic lipid deposition by influencing genes involved in lipid metabolism. nih.gov

The table below summarizes the key genes and proteins involved in lipid metabolism that are modulated by Tetra-O-(beta-hydroxyethyl)rutoside.

| Gene/Protein | Scientific Name | Function | Effect of Troxerutin | Study Model |

| HMGCR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting enzyme in cholesterol synthesis | Expression Reduced | Hereditary Hypertriglyceridaemic rats nih.gov |

| SREBP2 | Sterol regulatory element-binding protein 2 | Transcription factor that activates genes for cholesterol synthesis | Expression Reduced | Hereditary Hypertriglyceridaemic rats nih.gov |

| SCD1 | Stearoyl-CoA desaturase-1 | Enzyme involved in fatty acid biosynthesis | Expression Reduced | Hereditary Hypertriglyceridaemic rats nih.gov |

Modulation of Redox-Dependent Transcription Factors (e.g., Nrf2)

Tetra-O-(beta-hydroxyethyl)rutoside is a potent modulator of redox-dependent transcription factors, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govsci-hub.se Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of over 200 genes that encode for detoxifying and antioxidant enzymes. frontiersin.orgfrontiersin.org

In various cellular models, Troxerutin has been shown to activate the Nrf2 signaling pathway. nih.govnih.gov For instance, in a study using a hepatocarcinoma cell line (HuH-7), treatment with Troxerutin led to an augmented nuclear translocation of Nrf2. nih.govsci-hub.se Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor, Keap1. frontiersin.org Upon stimulation by Troxerutin, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govfrontiersin.org This activation results in the increased expression of downstream cytoprotective proteins, such as heme oxygenase-1 (HO-1). nih.govsci-hub.senih.gov The increased expression of HO-1 and other antioxidant enzymes helps to reduce oxidative stress within the cells. nih.govsci-hub.se

The activation of the Nrf2 pathway by Troxerutin is often linked to the simultaneous inhibition of pro-inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. nih.govsci-hub.se By suppressing the expression of components like IKKβ, Troxerutin inhibits the nuclear translocation of NF-κB, thereby downregulating inflammatory and proliferative responses. nih.govsci-hub.se This dual action of boosting antioxidant defenses via Nrf2 while suppressing inflammation highlights a key mechanism of its pharmacodynamic effects. nih.govnih.gov

The table below details the components of the Nrf2 pathway affected by Tetra-O-(beta-hydroxyethyl)rutoside.

| Pathway Component | Role in Pathway | Effect of Troxerutin | Cellular Model |

| Nrf2 | Master transcription factor for antioxidant response | Increased nuclear translocation and activation nih.govsci-hub.se | HuH-7 hepatocarcinoma cells nih.govsci-hub.se |

| Keap-1 | Cytoplasmic repressor of Nrf2 | Slightly decreased cytosolic expression sci-hub.se | HuH-7 hepatocarcinoma cells sci-hub.se |

| HO-1 | Downstream antioxidant enzyme | Increased protein expression nih.govsci-hub.se | HuH-7 hepatocarcinoma cells nih.govsci-hub.se |

| NF-κB | Pro-inflammatory transcription factor | Suppressed nuclear translocation nih.govsci-hub.se | HuH-7 hepatocarcinoma cells nih.govsci-hub.se |

Impact on Apoptotic and Anti-apoptotic Gene Regulation in Neurons

Tetra-O-(beta-hydroxyethyl)rutoside exerts a neuroprotective effect by influencing the regulation of genes involved in apoptosis (programmed cell death) in neurons. nih.gov Neuronal apoptosis often requires the new synthesis of RNA and proteins, indicating that the process is controlled by transcriptional regulation. nih.gov

In an animal model of Alzheimer's disease, where apoptosis is induced by amyloid-beta (Aβ) peptide, chronic administration of Troxerutin demonstrated a significant protective effect on hippocampal neurons. nih.gov This was evidenced by a marked decrease in the number of apoptotic cells in the hippocampus of treated animals. nih.gov The anti-apoptotic effect of Troxerutin is closely linked to its ability to counteract oxidative stress, a key trigger for apoptosis. nih.govnih.gov By reducing levels of lipid peroxidation products and increasing the activity of antioxidant enzymes, Troxerutin helps to protect neurons from Aβ-induced damage and subsequent cell death. nih.gov

While the core components of the apoptotic machinery may be constitutively present in neurons, the signaling pathways that lead to their activation are subject to transcriptional regulation. nih.gov Troxerutin's impact appears to be on these upstream signaling cascades. For example, its ability to inhibit the pro-inflammatory NF-κB pathway can prevent the transcription of pro-apoptotic genes. nih.gov The pro-apoptotic BH3-only protein Bim, which is known to be essential for cytokine withdrawal-induced apoptosis of various cells, including neurons, represents a potential target within these regulatory networks. nih.gov By mitigating cellular stress and inflammation, Troxerutin can modulate the expression and activity of such pro- and anti-apoptotic Bcl-2 family members, thereby increasing the resistance of neurons to apoptotic stimuli. nih.gov

The table below summarizes the observed effects of Tetra-O-(beta-hydroxyethyl)rutoside on neuronal apoptosis.

| Parameter | Method of Measurement | Effect of Troxerutin | Study Model |

| Neuronal Apoptosis | Cell counting after staining | Decreased number of apoptotic cells | Animal model of Alzheimer's disease (Aβ-induced) nih.gov |

| Oxidative Stress | Measurement of MDA, SOD, and GPx levels | Attenuated oxidative stress markers | Animal model of Alzheimer's disease (Aβ-induced) nih.gov |

| Signaling Pathways | Analysis of protein expression/translocation | Inhibition of pro-inflammatory/pro-apoptotic pathways (e.g., NF-κB) nih.gov | In vitro and in vivo models nih.gov |

Inhibition of Sorbitol Accumulation in Cellular Systems

The polyol, or sorbitol, pathway is a metabolic route that converts glucose into fructose (B13574) through two enzymatic steps. nih.gov Under conditions of high glucose (hyperglycemia), such as in diabetes mellitus, the flux through this pathway increases significantly. austinpublishinggroup.com The first and rate-limiting enzyme, aldose reductase, reduces glucose to sorbitol. nih.gov Subsequently, the enzyme sorbitol dehydrogenase oxidizes sorbitol to fructose. austinpublishinggroup.com

The intracellular accumulation of sorbitol is considered a key factor in the development of diabetic complications in various tissues. austinpublishinggroup.comresearchgate.net This accumulation creates osmotic stress, leading to cellular damage. Furthermore, the activity of aldose reductase consumes the cofactor NADPH, depleting its levels. nih.gov This depletion can impair NADPH-dependent enzymes like glutathione reductase, thereby increasing cellular susceptibility to oxidative stress. nih.gov

The table below outlines the key enzymes of the sorbitol pathway, which is implicated in diabetic complications that Troxerutin helps to ameliorate.

| Enzyme | Scientific Name | Function in Pathway | Pathophysiological Consequence of Activity |

| Aldose Reductase | Aldehyde reductase | Converts glucose to sorbitol (rate-limiting step) | Depletes NADPH, contributes to sorbitol accumulation and osmotic/oxidative stress nih.govaustinpublishinggroup.com |

| Sorbitol Dehydrogenase | L-iditol 2-dehydrogenase | Converts sorbitol to fructose | Increased fructose levels, altered redox balance (increased NADH/NAD+ ratio) nih.govnih.gov |

Research on Derivatives and Analogues of Tetra O Beta Hydroxyethyl Rutoside

Comparative Studies of Mono-, Di-, Tri-, and Tetra-Hydroxyethylrutosides

A significant area of investigation has been their antioxidant properties. One study compared the hydroxyl radical scavenging activity and inhibition of lipid peroxidation of five main constituents of the O-(β-hydroxyethyl)-rutosides mixture. The findings revealed that the potency of hydroxyl radical scavenging in the presence of EDTA was directly proportional to the degree of hydroxyethylation, with 5,7,3',4'-tetrahydroxyethyl rutoside being the most active and 7-hydroxyethyl rutoside the least. However, for site-specific scavenging (without EDTA), which is related to iron chelation, this order was reversed. In terms of inhibiting lipid peroxidation, 7-hydroxyethyl rutoside and 7,3',4'-trihydroxyethyl quercetin (B1663063) were the most active, while 5,7,3',4'-tetrahydroxyethyl rutoside was almost inactive. mdpi.com

Another study investigated the free radical scavenging activity of four hydroxyethyl (B10761427) rutosides and found that they all exhibited considerable inhibition of microsomal lipid peroxidation, although they were less active than the parent compound, quercetin. nih.gov These compounds were also identified as potent hydroxyl radical scavengers. nih.gov

Pharmacokinetic studies have also been conducted to compare the absorption and bioavailability of different hydroxyethylrutosides. A study in healthy volunteers evaluated the pharmacokinetics of mono-3'- and mono-4'-O-(β-hydroxyethyl)-rutoside derivatives after oral administration of a standardized mixture. The results indicated that the bioavailability of these mono-derivatives tended to be proportional to the dose. nih.govresearchgate.net

Table 1: Comparative Antioxidant Activities of Hydroxyethylrutosides

| Compound | Degree of Hydroxyethylation | Hydroxyl Radical Scavenging (with EDTA) | Site-Specific Scavenging (without EDTA) | Inhibition of Lipid Peroxidation |

|---|---|---|---|---|

| 7-hydroxyethyl rutoside | Mono | Least Active | Most Potent | Most Active |

| 7,4'-dihydroxyethyl rutoside | Di | Moderately Active | Moderately Potent | Moderately Active |

| 7,3',4'-trihydroxyethyl rutoside | Tri | Highly Active | Less Potent | Less Active |

| 5,7,3',4'-tetrahydroxyethyl rutoside | Tetra | Most Active | Least Potent | Almost Inactive |

Investigation of Hydroxyethylated Quercetin Derivatives

Quercetin, the aglycone of rutin (B1680289) from which hydroxyethylrutosides are derived, has itself been a subject of derivatization studies to enhance its biological activities. The synthesis of various quercetin derivatives has been explored to improve properties like solubility and antioxidant capacity. mdpi.comresearchgate.netnih.gov

Research has shown that the number and position of hydroxyl groups in the quercetin molecule are crucial for its antioxidant activity. sci-hub.se A study on the synthesis and antioxidant activity of a series of quercetin derivatives found that certain modifications at the 3 and 7 position hydroxyl groups resulted in compounds with significant antioxidant activities, some even stronger than the positive control, rutin. researchgate.net

The metabolic products of hydroxyethylrutosides often include hydroxyethylated quercetin derivatives. researchgate.net The oral absorption of hydroxyethylrutosides has been compared to that of hydroxyethylquercetins (the hydrolyzed aglycones) in rats, providing insights into their metabolic fate and bioavailability. researchgate.net Furthermore, the pharmacological activity of major human metabolites, such as mono-3'-hydroxyethylquercetin, has been evaluated in vitro. researchgate.net

Development and Evaluation of Acylated Derivatives for Enhanced Bioavailability

A significant challenge with many flavonoids, including tetra-O-(beta-hydroxyethyl)rutoside, is their relatively low bioavailability. mdpi.comnih.gov One promising strategy to overcome this limitation is the enzymatic acylation of flavonoids with fatty acids. researchgate.netnih.gov This modification increases the lipophilicity of the compounds, which can lead to improved absorption and bioavailability. mdpi.comresearchgate.net

Studies have shown that acylated flavonoids can exhibit enhanced biological activities compared to their non-acylated counterparts. mdpi.com For instance, the anti-inflammatory activities of flavonoids like diosmetin (B1670712) and kaempferol (B1673270) were reported to increase up to 30 times upon acylation. nih.gov Research on rutin fatty acid esters demonstrated that they were efficient radical scavengers and inhibitors of lipid peroxidation, with rutin palmitate, stearate, and linolenate being the most potent. nih.gov

While specific studies on the acylation of tetra-O-(beta-hydroxyethyl)rutoside are not extensively detailed in the provided results, the general principles of flavonoid acylation suggest a promising avenue for future research to enhance its therapeutic efficacy. The synthesis of acylated derivatives of similar compounds, such as troxerutin (B1681598), has been investigated, with results indicating that these derivatives can increase bioavailability and antioxidant activities. nih.govresearchgate.net

Impurity Profiling and Characterization of Related Chemical Entities

The quality and purity of pharmaceutical substances are paramount. Impurity profiling, which involves the identification and quantification of impurities, is a critical aspect of drug development and manufacturing. biomedres.usijrti.orgmedwinpublishers.com For O-(beta-hydroxyethyl)rutosides, which are often a mixture of related compounds, a thorough characterization of all components is essential.

Troxerutin, a major component of many commercial O-(beta-hydroxyethyl)rutoside preparations, has been a focus of impurity profiling. researchgate.netpharmaffiliates.com Analytical techniques such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the separation and identification of impurities. biomedres.usresearchgate.netbiomedres.us These methods can detect and characterize various types of impurities, including starting materials, by-products, intermediates, and degradation products. researchgate.net

A list of known impurities and related substances for troxerutin is available from pharmaceutical reference standard suppliers, which aids in the quality control of the drug substance. pharmaffiliates.com The development of stability-indicating analytical methods is also crucial to monitor the degradation of the active substance over time. researchgate.net

Table 3: Common Analytical Techniques for Impurity Profiling

| Technique | Application in Impurity Profiling |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. medwinpublishers.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and characterization of unknown impurities. biomedres.usbiomedres.us |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and degradation products. biomedres.usbiomedres.us |

| Capillary Electrophoresis (CE) | Separation of impurities, particularly for biomolecules and stereoisomers. biomedres.us |

Exploration of Synergistic and Additive Effects with Other Bioactive Compounds in Research Systems

The combination of bioactive compounds can sometimes lead to synergistic or additive effects, where the combined effect is greater than the sum of the individual effects. Research has explored the synergistic potential of O-(beta-hydroxyethyl)rutosides and related flavonoids with other compounds, particularly other antioxidants. researchgate.net